

An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Isomers

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Compound of Interest		
Compound Name:	Diethyl fluoro(nitro)propanedioate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl fluoro(nitro)propanedioate**, focusing on its primary isomer, Diethyl 2-fluoro-2-nitropropanedioate. Due to the limited availability of experimental data for this specific compound, this guide combines predicted properties with general synthetic methodologies for related compounds to offer a valuable resource for research and development.

Core Compound: Diethyl 2-fluoro-2-nitropropanedioate

The principal compound in this class is Diethyl 2-fluoro-2-nitropropanedioate. Its chemical structure consists of a central carbon atom bonded to a fluorine atom, a nitro group, and two carboxyl groups esterified with ethanol.

Chemical Formula: C7H10FNO6[1]

CAS Number: 680-42-2[1]

Predicted Physicochemical Properties

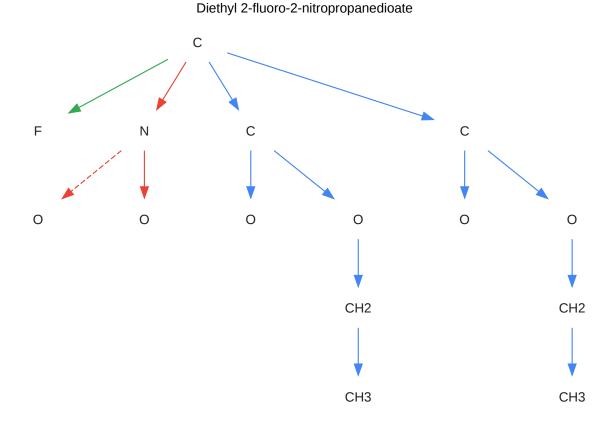
Quantitative experimental data for Diethyl 2-fluoro-2-nitropropanedioate is not readily available in published literature. The following table summarizes the predicted properties for this compound.



Property	Value	Source
Molecular Weight	223.15 g/mol	Prediction
XLogP3	0.8	Prediction
Hydrogen Bond Donor Count	0	Prediction
Hydrogen Bond Acceptor Count	6	Prediction
Rotatable Bond Count	6	Prediction
Exact Mass	223.04921 g/mol	Prediction
Monoisotopic Mass	223.04921 g/mol	Prediction
Topological Polar Surface Area	98.4 Ų	Prediction
Heavy Atom Count	15	Prediction
Formal Charge	0	Prediction
Complexity	258	Prediction

Structural Diagram





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Caption: Structure of Diethyl 2-fluoro-2-nitropropanedioate.

Isomers of Diethyl fluoro(nitro)propanedioate

While no isomers of Diethyl 2-fluoro-2-nitropropanedioate are well-documented, several theoretical isomers can be proposed based on the chemical formula C₇H₁₀FNO₆. These include positional isomers, where the fluoro and nitro groups are on different carbon atoms of the propanedioate backbone or the ethyl chains, and functional group isomers, such as a nitrite ester.

Theoretical Positional Isomers

The following table outlines some potential positional isomers. Their properties are predicted and should be treated as estimates.



Isomer Name	Predicted Molecular Weight	Predicted XLogP3
Diethyl 1-fluoro-1- nitropropanedioate	223.15 g/mol	0.8
Diethyl 1-fluoro-2- nitropropanedioate	223.15 g/mol	0.9
Diethyl 2-(1-fluoro-1- nitroethyl)malonate	223.15 g/mol	1.1

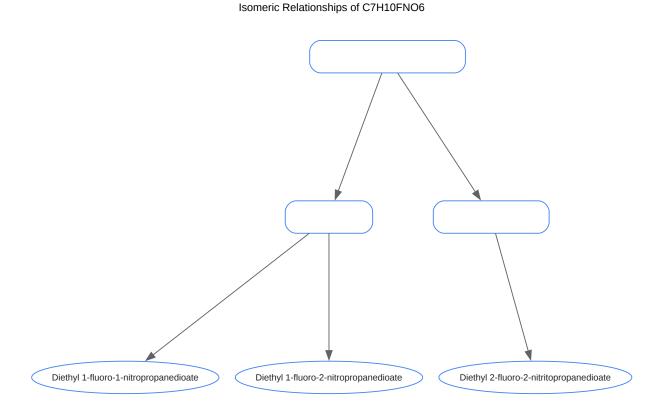
Theoretical Functional Group Isomer

A notable functional group isomer would be the nitrite form, where the nitrogen is bonded to an oxygen, which is then attached to the carbon backbone.

Isomer Name	Predicted Molecular Weight	Predicted XLogP3
Diethyl 2-fluoro-2- nitritopropanedioate	223.15 g/mol	1.2

Isomeric Relationships Diagram





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Caption: Theoretical isomers of **Diethyl fluoro(nitro)propanedioate**.

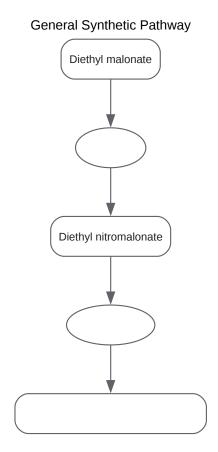
Experimental Protocols: A General Approach

A specific, detailed experimental protocol for the synthesis of Diethyl 2-fluoro-2-nitropropanedioate is not readily available. However, a general approach for the synthesis of α -fluoro- α -nitro esters can be extrapolated from established methods for the synthesis of similar compounds. The synthesis would likely involve the fluorination and nitration of a diethyl malonate precursor.

General Synthetic Pathway

A plausible synthetic route would start with diethyl malonate. The α -carbon is first nitrated, followed by fluorination.





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References

- 1. Diethyl 2-fluoro-2-nitro-propanedioate/CAS:680-42-2-HXCHEM [hxchem.net]
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